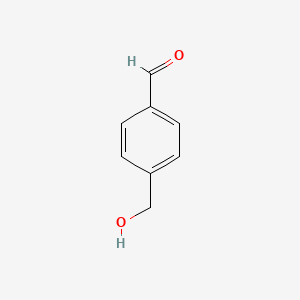

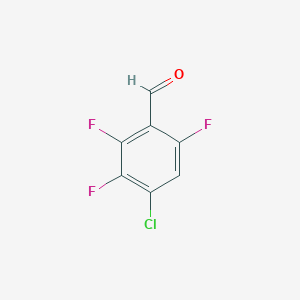

4-Chloro-2,3,6-trifluorobenzaldehyde

Übersicht

Beschreibung

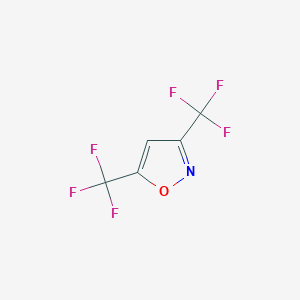

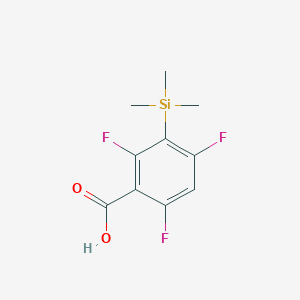

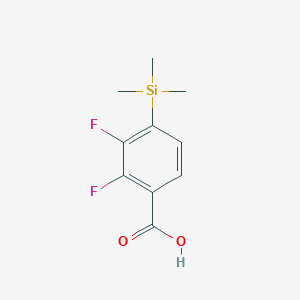

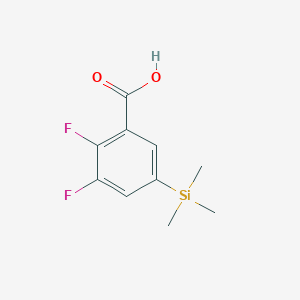

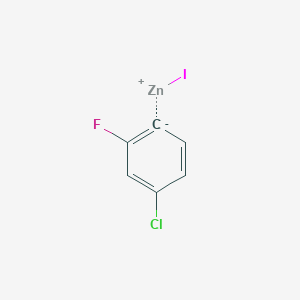

4-Chloro-2,3,6-trifluorobenzaldehyde is a chemical compound with the CAS Number: 537033-61-7 . It has a molecular weight of 194.54 and is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3,6-trifluorobenzaldehyde is C7H2ClF3O . The average mass is 194.538 Da and the monoisotopic mass is 193.974625 Da .Physical And Chemical Properties Analysis

4-Chloro-2,3,6-trifluorobenzaldehyde has a molecular weight of 194.54 . The storage temperature is 28 C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2,3,6-trifluorobenzaldehyde, focusing on six unique fields:

Pharmaceutical Intermediates

4-Chloro-2,3,6-trifluorobenzaldehyde is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions . The presence of fluorine atoms enhances the metabolic stability and bioavailability of the resulting pharmaceuticals.

Agrochemical Development

In the field of agrochemicals, 4-Chloro-2,3,6-trifluorobenzaldehyde serves as a precursor for the synthesis of herbicides and pesticides. Its derivatives are known for their effectiveness in controlling a wide range of pests and weeds, contributing to increased agricultural productivity . The compound’s stability and reactivity make it a valuable building block in the development of new agrochemical agents.

Material Science

This compound is also utilized in material science for the development of advanced polymers and resins. The incorporation of 4-Chloro-2,3,6-trifluorobenzaldehyde into polymer matrices can enhance properties such as thermal stability, chemical resistance, and mechanical strength . These materials find applications in coatings, adhesives, and high-performance composites.

Organic Synthesis

4-Chloro-2,3,6-trifluorobenzaldehyde is a versatile reagent in organic synthesis. It is used in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions, to introduce fluorinated aromatic groups into complex molecules . This makes it a valuable tool for chemists working on the synthesis of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Environmental Chemistry

In environmental chemistry, 4-Chloro-2,3,6-trifluorobenzaldehyde is studied for its role in the degradation and transformation of pollutants. Its derivatives are used as model compounds to understand the behavior of fluorinated organic pollutants in the environment . Research in this area helps in developing strategies for the remediation of contaminated sites and the design of environmentally friendly chemicals.

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in techniques such as gas chromatography and mass spectrometry . This ensures accurate and reliable measurements in various analytical applications, including environmental monitoring and quality control in pharmaceutical manufacturing.

Safety and Hazards

The safety data sheet for 4-Chloro-2,3,6-trifluorobenzaldehyde suggests that it should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

4-chloro-2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGPJYFHLFGBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3,6-trifluorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.